An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, incorporating a reactive sulfonyl chloride moiety and a stable N-Cbz protected piperidine ring. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring substituted at the 4-position with a chlorosulfonyl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group.
Physicochemical Data
Quantitative data for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄S | PubChem[1] |
| Molecular Weight | 317.79 g/mol | PubChem[1] |
| CAS Number | 287953-54-2 | PubChem[1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | Oakwood Chemical[2] |
| Boiling Point (Predicted) | 454-455 °C | Oakwood Chemical[2] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water. | Inferred from structure |
Spectral Data
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¹H NMR: Expected signals would include aromatic protons from the benzyl group (approx. 7.3 ppm), a singlet for the benzylic CH₂ (approx. 5.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position, adjacent to the sulfonyl chloride, would likely appear as a distinct multiplet.
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¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the Cbz group, and the carbons of the piperidine ring.
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IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride (S=O stretches around 1370 and 1180 cm⁻¹), the carbamate carbonyl (C=O stretch around 1700 cm⁻¹), and C-H bonds of the aromatic and aliphatic parts of the molecule.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group, the carbamate group, and the sulfonyl chloride moiety.
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for similar molecules. The most likely synthetic pathway involves the protection of the piperidine nitrogen, followed by the introduction and subsequent chlorination of a sulfonic acid group at the 4-position.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-sulfonic acid
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To a solution of piperidine-4-sulfonic acid (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, acidify the aqueous solution with 1M HCl to a pH of approximately 2.
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Extract the product with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid.
Step 2: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
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To a solution of 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath.
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Add oxalyl chloride or thionyl chloride (2-3 equivalents) dropwise.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring gas evolution.
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Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction with ice-cold water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Reactivity and Stability
The chemical reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity makes the title compound an excellent building block for introducing the N-Cbz-piperidine-4-sulfonyl group into larger molecules.
Caption: General reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with nucleophiles.
Stability of the N-Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including those typically used for reactions involving the sulfonyl chloride group. The Cbz group can be removed under specific conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C), or by strong acidic conditions (e.g., HBr in acetic acid).
Applications in Drug Development
While specific applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate are not extensively documented, its structural motifs are prevalent in many biologically active compounds.
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Piperidine Scaffold: The piperidine ring is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which is crucial for binding to biological targets.
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Sulfonamide Moiety: The sulfonamide group, readily formed from the sulfonyl chloride, is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.
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Linker Chemistry: The bifunctional nature of this compound makes it a useful linker for conjugating different molecular fragments, for example, in the development of PROTACs or antibody-drug conjugates.
Given these features, Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the targeted synthesis of novel drug candidates.
Safety and Handling
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is classified as a hazardous substance.
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GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation). [cite: PubChem]
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Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.
Conclusion
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile and reactive building block with significant potential in the field of medicinal chemistry. Its combination of a protected piperidine ring and a reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse range of complex molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications, thereby serving as a useful resource for researchers in drug discovery and development.
